
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline ring system substituted with a pyrazolyl group
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds with pyrazole and quinoline moieties have been reported to interact with various targets
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
Compounds with similar structures have been reported to have various biological activities
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the pyrazolyl group. Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline.
Biltz Synthesis: This method uses o-aminophenol and aldehydes in the presence of an acid catalyst to form quinoline derivatives.
Substitution Reactions: The pyrazolyl group can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to its specific structural features and potential applications. Similar compounds include:
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound shares the pyrazolyl group but has a different core structure.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a quinoline ring.
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHQKDHCLHCDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
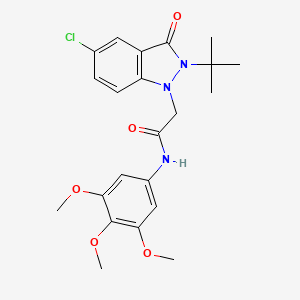
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2931792.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931794.png)
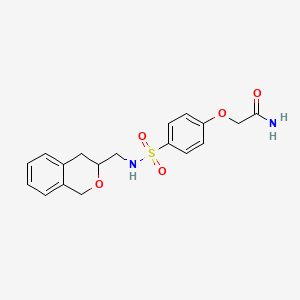
![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)
![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)
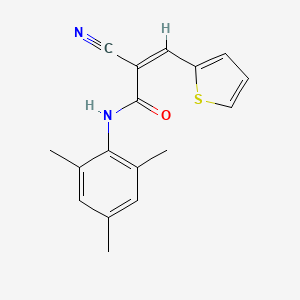
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2931804.png)
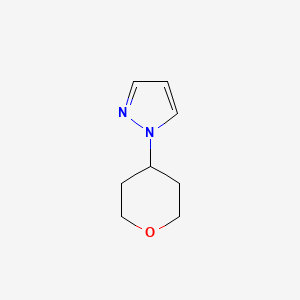
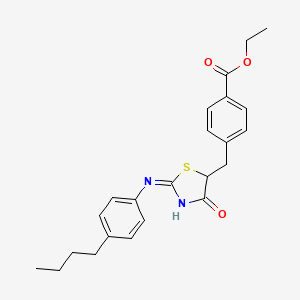
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
![3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one](/img/structure/B2931811.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)
